Cloricromen hydrochloride is a synthetic compound primarily recognized for its role as a platelet aggregation inhibitor. Its chemical formula is , and it has a molar mass of approximately 395.88 g/mol. The compound belongs to a class of drugs known as antithrombotic agents, specifically targeting mechanisms that lead to blood platelet aggregation, thereby reducing the risk of thrombotic events in patients . Cloricromen hydrochloride is structurally related to other coumarin derivatives, which are known for various biological activities.
The compound can also participate in hydrolysis and reduction reactions under specific conditions, which can alter its pharmacological properties.
Cloricromen hydrochloride exhibits significant biological activity as an antiplatelet agent. It functions by inhibiting platelet aggregation, which is crucial in preventing cardiovascular diseases such as myocardial infarction and stroke. The mechanism involves antagonizing the pathways activated during platelet activation and shape change, thus impairing thrombus formation . Additionally, studies have indicated potential vasodilatory effects, contributing to its therapeutic profile in managing cardiovascular conditions.
The synthesis of Cloricromen hydrochloride involves multiple steps:
This multi-step synthesis highlights the complexity involved in producing Cloricromen hydrochloride.
Cloricromen hydrochloride is primarily used in clinical settings as an antiplatelet medication. Its applications include:
The compound's unique properties make it a subject of interest in pharmacological research.
Interaction studies involving Cloricromen hydrochloride have focused on its pharmacokinetics and pharmacodynamics when combined with other medications. It is essential to assess potential drug-drug interactions that could enhance or inhibit its antiplatelet effects. Research indicates that Cloricromen may interact with anticoagulants and other antiplatelet drugs, necessitating careful monitoring when co-administered .
Several compounds share structural similarities with Cloricromen hydrochloride, including:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Cloricromen hydrochloride | Chlorine substituent; coumarin structure | Antiplatelet | Significant vasodilatory effects |
| Carbocromen | Similar coumarin structure without chlorine | Antiplatelet | Lacks vasodilatory properties |
| 8-Chlorocarbochromen | Chlorine substituent; similar core structure | Antiplatelet | Variance in potency compared to Cloricromen |
| 8-Monochloro-3-beta-diethylaminoethyl-4-methyl-7-ethoxycarboxylmethoxycoumarin | Complex structure; multiple functional groups | Potentially broader activity spectrum | Structural complexity may lead to varied pharmacological effects |
The uniqueness of Cloricromen hydrochloride lies in its combined antiplatelet and vasodilatory activities, which are not universally present in its analogues.
Cloricromen hydrochloride (C$${20}$$H$${27}$$Cl$$2$$NO$$5$$) is a synthetic coumarin derivative with a molar mass of 432.34 g/mol. The compound consists of a coumarin backbone modified with a chlorine substituent, a diethylaminoethyl side chain, and an ethoxycarbonylmethoxy group (Figure 1). Its molecular structure is critical for its antiplatelet activity, as the chlorine atom enhances electronic interactions with biological targets.
| Property | Value |
|---|---|
| Molecular formula | C$${20}$$H$${27}$$Cl$$2$$NO$$5$$ |
| Molar mass (g/mol) | 432.34 |
| CAS Registry Number | 74697-28-2 |
| Solubility (DMSO) | 100 mg/mL (231.30 mM) |
Table 1: Key molecular properties of cloricromen hydrochloride.
While X-ray crystallographic data for cloricromen hydrochloride remain limited, its structural analogs have been analyzed using single-crystal X-ray diffraction. Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm its structure:
The compound’s infrared (IR) spectrum shows characteristic absorption bands at 1740 cm$$^{-1}$$ (ester C=O stretch) and 1260 cm$$^{-1}$$ (C-O-C ether stretch).
Cloricromen hydrochloride belongs to the coumarin family, distinguished by a chlorine atom at the C-7 position and an ethoxycarbonylmethoxy group at C-4 (Figure 1). Compared to parent coumarin, these modifications enhance its lipophilicity and platelet-inhibiting activity. Structural analogs like carbocromen lack the chlorine substituent, resulting in reduced potency.
$$
\text{Figure 1: Structural comparison of cloricromen hydrochloride (left) and carbocromen (right).}
$$
The synthesis begins with the base-catalyzed alkylation of ethyl acetoacetate (1) with 2-chlorotriethylamine (2) in the presence of sodium ethoxide, yielding intermediate (3) (Scheme 1). This step introduces the diethylaminoethyl side chain critical for receptor binding.
Scheme 1:
$$
\text{Ethyl acetoacetate + 2-Chlorotriethylamine} \xrightarrow{\text{NaOEt}} \text{Intermediate (3)}
$$
Resorcinol (4) undergoes disulfonation with concentrated sulfuric acid to form 4,6-dihydroxybenzene-1,3-disulfonic acid (5). Subsequent chlorination with potassium chlorate produces 5-chloro-4,6-dihydroxybenzene-1,3-disulfonic acid (6), which is desulfonated in dilute acid to yield 2-chlororesorcinol (7).
Intermediate (3) undergoes acid-catalyzed condensation with 2-chlororesorcinol (7) to form a coumarin derivative (8). Etherification with ethyl bromoacetate (9) introduces the ethoxycarbonylmethoxy group, yielding cloricromen free base. Final treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaOEt, ethanol, reflux | 75–80% |
| Chlorination | KClO$$3$$, H$$2$$SO$$_4$$ | 60–65% |
| Etherification | Ethyl bromoacetate, H$$^+$$ | 70–75% |
Table 2: Key synthetic steps and optimized conditions.
Cloricromen hydrochloride undergoes enzymatic hydrolysis in vivo, cleaving the ester bond to form cloricromen acid (C$${18}$$H$${23}$$Cl$$2$$NO$$5$$), a pharmacologically inactive metabolite. This reaction is catalyzed by esterases in plasma and liver microsomes:
$$
\text{Cloricromen hydrochloride} \xrightarrow{\text{Esterase}} \text{Cloricromen acid + Ethanol}
$$
The compound’s coumarin core is resistant to reduction under physiological conditions. However, catalytic hydrogenation (H$$_2$$, Pd/C) reduces the lactone ring, yielding a dihydrocoumarin derivative with loss of antiplatelet activity.
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | Esterases, pH 7.4, 37°C | Cloricromen acid |
| Reduction | H$$_2$$ (1 atm), Pd/C, ethanol | Dihydrocloricromen |
Table 3: Reactivity profiles of cloricromen hydrochloride.
Cloricromen hydrochloride demonstrates potent antiplatelet activity through multiple mechanisms that interfere with platelet aggregation processes [1] [2]. The compound exhibits dose-dependent inhibition of platelet aggregation, with significant effects observed at concentrations ranging from 5 to 30 micromolar [3]. Research has shown that cloricromen effectively inhibits thrombin-induced platelet aggregation, demonstrating its capacity to interfere with one of the most potent platelet activators [3].
The mechanism of platelet aggregation inhibition by cloricromen involves interference with the platelet activation cascade at multiple levels [1] [4]. Studies have demonstrated that the compound can reduce platelet aggregation induced by adenosine diphosphate, with particularly pronounced effects when platelets are exposed to low concentrations of adenosine diphosphate in combination with adrenaline [5]. This synergistic inhibition is pharmacologically significant as it mimics the conditions under which thrombosis occurs in vivo, where multiple agonists simultaneously activate platelets [5].
Table 1: Antiplatelet Activity Concentration-Response Data
| Concentration (µM) | Platelet Aggregation Inhibition (%) | Thrombin-induced Aggregation Inhibition (%) |
|---|---|---|
| 5 | 20 | 15 |
| 10 | 35 | 30 |
| 15 | 50 | 45 |
| 20 | 65 | 60 |
| 25 | 75 | 70 |
| 30 | 85 | 80 |
The antiplatelet effects of cloricromen are mediated through its interaction with key signaling pathways involved in platelet activation [1] [4]. The compound belongs to the class of coumarin derivatives and exhibits structural characteristics that enable it to interfere with platelet function without affecting coagulation factors [6]. This selective antiplatelet activity distinguishes cloricromen from other antithrombotic agents that may have broader effects on the coagulation cascade [2] [4].
Cloricromen hydrochloride exerts significant effects on cytosolic calcium homeostasis in platelets, which represents a fundamental mechanism underlying its antiplatelet activity [5]. Calcium ion movements are essential for platelet activation and aggregation, and cloricromen has been shown to cause dose-dependent reduction in cytoplasmic calcium movements following exposure to platelet agonists [5].
Research using aequorin-loaded platelets has demonstrated that cloricromen effectively inhibits cytoplasmic calcium movements after exposure to adenosine diphosphate and adrenaline [5]. The compound reduces both the magnitude and duration of calcium transients that normally occur during platelet activation [5]. This calcium modulation occurs through interference with calcium release from intracellular stores and potentially through effects on calcium entry mechanisms [7] [8].
The calcium regulatory effects of cloricromen are particularly pronounced when platelets are stimulated with combinations of agonists, suggesting that the compound may interfere with calcium signaling pathways that are activated under pathophysiological conditions [5]. The ability to modulate calcium homeostasis provides a mechanistic explanation for the compound's effectiveness in preventing platelet aggregation under various stimulatory conditions [7] [5].
Table 2: Calcium Modulation Effects
| Parameter | Baseline | Cloricromen 5µM | Cloricromen 10µM |
|---|---|---|---|
| Cytosolic Calcium Reduction (nM) | 150 | 95 | 75 |
| Calcium Movement Inhibition (%) | 0 | 35 | 50 |
Cloricromen hydrochloride demonstrates remarkable synergistic effects when combined with nitric oxide donors, significantly enhancing the antiplatelet activity of both compounds [3] [9]. Research has shown that subthreshold concentrations of prostaglandin I2 analogues such as iloprost and sodium nitroprusside, which act through nitric oxide-like mechanisms, are significantly potentiated by co-incubation with cloricromen [3].
The synergistic interaction between cloricromen and nitric oxide donors occurs at the cellular level, where cloricromen enhances the antiplatelet effects of endogenously released nitric oxide-like factors [3]. Studies have demonstrated that cloricromen enhances the antiplatelet activity of nitric oxide-like factors released by peritoneal rat polymorphonuclear cells, indicating that the compound can amplify endogenous antiplatelet mechanisms [3].
This synergistic relationship is mediated through multiple pathways, including enhancement of cyclic guanosine monophosphate signaling and improved nitric oxide bioavailability [9] [10]. Cloricromen enhances endothelial function by increasing the bioavailability of nitric oxide, a molecule that promotes vasodilation and inhibits platelet aggregation [9]. The compound's ability to work synergistically with nitric oxide donors suggests potential therapeutic advantages when used in combination with other antiplatelet agents [3] [11].
Cloricromen hydrochloride exhibits potent anti-inflammatory properties through direct suppression of pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha and interleukin-1 beta [12]. Research has demonstrated that cloricromen inhibits lipopolysaccharide-induced tumor necrosis factor-alpha release in a dose-dependent manner, with an inhibitory concentration 50 value of 5.9 plus or minus 0.8 micromolar [12].
The mechanism of tumor necrosis factor-alpha suppression involves inhibition at the transcriptional level, as cloricromen has been shown to inhibit lipopolysaccharide-induced expression of tumor necrosis factor-alpha messenger ribonucleic acid [12]. This pre-transcriptional effect suggests that cloricromen interferes with early signal transduction pathways triggered by inflammatory stimuli [12]. The compound inhibits nuclear factor-kappa B activation in a dose-dependent manner, which represents a key mechanism underlying its anti-inflammatory effects [12].
Studies have shown that cloricromen affects protein kinase C translocation only slightly, indicating that its anti-inflammatory effects are mediated primarily through nuclear factor-kappa B inhibition rather than protein kinase C modulation [12]. The binding of lipopolysaccharide to its receptor cluster of differentiation 14 normally activates protein kinase C and nuclear factor-kappa B, but cloricromen specifically targets the nuclear factor-kappa B pathway [12] [13].
Table 3: Anti-inflammatory and Immunomodulatory Effects
| Parameter | Value | Concentration Range (µM) |
|---|---|---|
| Tumor Necrosis Factor-Alpha Release Inhibition IC50 (µM) | 5.9 | 1-20 |
| Interleukin-1 Beta mRNA Expression Reduction (%) | 40 | 5-50 |
| Nuclear Factor-Kappa B Activation Inhibition (%) | 60 | 5-30 |
| Macrophage Tumor Necrosis Factor-Alpha Production Inhibition (%) | 75 | 10-50 |
Cloricromen hydrochloride significantly modulates macrophage phagocytic activity and phenotypic characteristics, influencing the overall inflammatory response [14] [15]. The compound affects macrophage polarization and function, potentially shifting macrophages toward anti-inflammatory phenotypes [14] [16]. Research has demonstrated that cloricromen can influence the expression of phagocytic receptors and alter macrophage responses to inflammatory stimuli [14].
The modulation of macrophage function by cloricromen occurs through several mechanisms, including effects on cytokine production and cellular activation pathways [12] [16]. Macrophages treated with cloricromen show altered production of inflammatory mediators and modified responses to bacterial lipopolysaccharide stimulation [12]. The compound influences macrophage phagocytosis by affecting the expression and function of key phagocytic receptors [14] [15].
Studies have shown that cloricromen can reduce macrophage activation and inflammatory mediator release while maintaining essential phagocytic functions [12] [14]. This selective modulation of macrophage activity is important for maintaining host defense capabilities while reducing excessive inflammatory responses [14] [15]. The compound's effects on macrophage function contribute to its overall anti-inflammatory and tissue-protective properties [12] [16].
Cloricromen hydrochloride exerts significant effects on leukocyte recruitment and activation processes, contributing to its anti-inflammatory properties [17] [18]. Research has demonstrated that cloricromen inhibits leukocyte adhesion to endothelial cells and reduces leukocyte migration to sites of inflammation [17] [19]. The compound affects multiple steps in the leukocyte recruitment cascade, including adhesion, rolling, and transmigration [17] [20].
Studies using models of ischemia and reperfusion have shown that cloricromen significantly reduces leukocyte infiltration into tissues, as evidenced by decreased myeloperoxidase activity in post-ischemic muscle [18]. The compound reduces leukocyte recruitment by approximately 60 percent in experimental models of inflammation [18]. This reduction in leukocyte infiltration contributes to the compound's tissue-protective effects and reduced inflammatory damage [18].
Cloricromen inhibits polymorphonuclear cell adhesion to endothelial cells in a dose-dependent manner, with effects observed at concentrations ranging from 5 to 50 micromolar [19]. The compound also inhibits polymorphonuclear cell superoxide generation and chemotaxis, indicating broad effects on leukocyte function [19]. These effects on leukocyte recruitment and activation represent important mechanisms through which cloricromen exerts its anti-inflammatory and tissue-protective properties [17] [18] [19].
Cloricromen hydrochloride demonstrates significant coronary vasodilatory properties through multiple mechanisms that enhance coronary blood flow and improve myocardial perfusion [21] [22]. The compound acts as a coronary vasodilator by influencing vascular smooth muscle function and endothelial-dependent vasodilation pathways [9] [21]. Research has shown that cloricromen enhances endothelial function by increasing nitric oxide bioavailability, which promotes vasodilation and improves vascular health [9].
The vasodilatory effects of cloricromen involve modulation of multiple signaling pathways in vascular smooth muscle cells [21] [22]. The compound may influence potassium channel activity, particularly voltage-gated potassium channels, which play crucial roles in regulating vascular tone [21]. Studies have demonstrated that metabolic vasodilation in coronary arteries involves hydrogen peroxide-mediated activation of voltage-gated potassium channels, and cloricromen may interact with these pathways [21].
Cloricromen's coronary vasodilatory effects are particularly pronounced during conditions of increased metabolic demand, suggesting that the compound may enhance the coupling between myocardial oxygen consumption and coronary blood flow [21] [22]. The vasodilatory properties of cloricromen contribute to its cardiovascular protective effects by improving myocardial perfusion and reducing vascular resistance [23] [21].
Cloricromen hydrochloride demonstrates significant cardioprotective effects in experimental models of myocardial ischemia and reperfusion, with consistent reduction in myocardial infarct size [6] [24]. Research using rabbit models of ischemic-reperfusion injury has shown that cloricromen reduces myocardial infarct size by 35 to 45 percent when administered during the ischemic period or early reperfusion phase [6].
The cardioprotective effects of cloricromen are mediated through multiple mechanisms, including reduction of inflammatory cell infiltration, modulation of oxidative stress, and preservation of endothelial function [18] [6] [25]. Studies have demonstrated that the compound's effective time of action occurs prior to the first 30 minutes of the reperfusion period, indicating that early intervention is crucial for optimal cardioprotection [6].
Cloricromen's cardioprotective effects involve reduction of leukocyte-mediated tissue damage during reperfusion [18] [6]. The compound significantly reduces myeloperoxidase activity in post-ischemic tissues, indicating decreased neutrophil infiltration and reduced inflammatory damage [18]. Additionally, cloricromen helps preserve vascular function during ischemia-reperfusion, as evidenced by reduced vascular resistance and improved endothelial function [18] [6].
Table 4: Cardiovascular Protection and Vasodilation Data
| Model/Parameter | Cloricromen Effect | Experimental Model |
|---|---|---|
| Myocardial Infarct Size Reduction (%) | 35-45 | Rabbit ischemia-reperfusion |
| Coronary Vasodilation Response | Dose-dependent increase | Isolated coronary arteries |
| Vascular Resistance Change (%) | 25-40 reduction | Hindlimb ischemia model |
| Ischemia-Reperfusion Protection | Significant protection | In vivo cardiac studies |
| Leukocyte Infiltration Reduction (%) | 60 | Inflammatory models |
| Parameter | Details | Research Evidence |
|---|---|---|
| Primary Target | Phosphodiesterase enzymes | Classification as phosphodiesterase inhibitor in drug databases |
| Mechanism Type | Competitive inhibition of activity | Mechanism consistent with cyclic nucleotide modulation |
| Effect on cAMP | Increased intracellular levels through reduced degradation | Elevated cAMP levels support antiplatelet activity |
| Effect on cGMP | Potential modulation depending on isoform specificity | cGMP effects contribute to vasodilatory properties |
| Cellular Impact | Enhanced cyclic nucleotide signaling pathways | Multiple downstream signaling cascades affected |
| Selectivity | Moderate selectivity across family members | Structural similarity to other inhibitors |
| Duration | Reversible inhibition with sustained effects | Pharmacokinetic studies show prolonged action |
| Concentration Range | Varies by isoform (micromolar range) | Concentration-dependent effects in bioassays |
Cloricromen hydrochloride exhibits sophisticated modulation of the arachidonic acid cascade, particularly affecting the balance between prothrombotic thromboxane A2 and antithrombotic prostacyclin [9] . Unlike traditional cyclooxygenase inhibitors, cloricromen demonstrates selective effects on eicosanoid production without complete inhibition of the cyclooxygenase pathway.
The compound effectively reduces thromboxane A2 synthesis and activity while potentially enhancing prostacyclin production [9]. This differential modulation represents a therapeutically advantageous mechanism, as it reduces prothrombotic mediators while preserving or enhancing protective prostacyclin signaling. Studies demonstrate that cloricromen synergizes with prostacyclin analogs and enhances the antiplatelet activity of endogenous nitric oxide-like factors [9].
Experimental evidence shows that cloricromen interferes with thromboxane-dependent platelet activation pathways without completely blocking prostaglandin synthesis [11]. This selective modulation contributes to the compound's cardiovascular protective profile by maintaining the beneficial aspects of prostaglandin signaling while reducing thrombotic risk. The mechanism involves complex interactions with the arachidonic acid metabolic pathway that differ from conventional nonsteroidal anti-inflammatory drug approaches.
Table 2: Prostaglandin and Thromboxane Pathway Modulation
| Parameter | Details | Research Evidence |
|---|---|---|
| Primary Target | Thromboxane synthesis and prostaglandin pathways | Documented effects on thromboxane-prostaglandin balance |
| Mechanism Type | Selective modulation of eicosanoid production | Differential effects on pro- vs anti-thrombotic mediators |
| Thromboxane A2 Effects | Reduced synthesis and activity inhibition | Reduced TXA2 levels in experimental models |
| Prostacyclin Effects | Potential enhancement of production | Enhanced prostacyclin synthesis in studies |
| Cyclooxygenase Impact | Indirect effects on enzyme activity | Mechanism distinct from traditional inhibitors |
| Arachidonic Acid Pathway | Modulation without direct phospholipase A2 inhibition | Preserved beneficial prostaglandin production |
| Platelet Function | Decreased aggregation and activation | Consistent antiplatelet effects in multiple studies |
| Vascular Effects | Improved endothelial function and vasodilation | Cardiovascular protective outcomes |
Cloricromen hydrochloride demonstrates significant regulatory effects on nitric oxide synthase, particularly the inducible isoform [12] [13]. The compound exhibits preferential inhibition of inducible nitric oxide synthase expression and activity while showing minimal effects on constitutive nitric oxide synthase isoforms.
The primary mechanism involves pre-transcriptional inhibition of inducible nitric oxide synthase expression [12]. Research demonstrates that cloricromen prevents the upregulation of inducible nitric oxide synthase messenger ribonucleic acid and protein expression induced by inflammatory stimuli such as lipopolysaccharide. This effect occurs through interference with early signal transduction pathways, including nuclear factor-kappa B activation and cellular oxidative processes [14].
Temporal studies reveal that cloricromen achieves maximum inhibition when administered before inflammatory stimulus exposure, with effectiveness diminishing when treatment occurs after inducible nitric oxide synthase induction [12]. The compound demonstrates protective effects in various inflammatory conditions, including endotoxin-induced uveitis and collagen-induced arthritis, through modulation of nitric oxide production [13] [15].
Table 3: Nitric Oxide Synthase Regulation Parameters
| Parameter | Details | Research Evidence |
|---|---|---|
| Primary Target | Inducible nitric oxide synthase | Direct demonstration of iNOS inhibition studies |
| Isoform Specificity | Preferential effects on inducible over constitutive forms | Selective effects on inducible vs constitutive isoforms |
| Regulatory Mechanism | Pre-transcriptional inhibition of expression | Molecular studies showing transcriptional effects |
| Nitric Oxide Production | Reduced synthesis in inflammatory states | Reduced nitrite/nitrate production in bioassays |
| Expression Modulation | Decreased messenger RNA and protein expression | Analysis confirming expression inhibition |
| Enzyme Activity | Inhibition of induction rather than direct activity | Time-course studies showing preventive effects |
| Temporal Pattern | Most effective when administered before inflammatory stimulus | Optimal timing for therapeutic intervention identified |
| Tissue Distribution | Demonstrated in macrophages, endothelial cells, and tissues | Multiple tissue and cell type studies |
Cloricromen hydrochloride exhibits potent inhibitory effects on platelet-activating factor synthesis through interference with the remodeling pathway of platelet-activating factor biosynthesis [16] [17]. The compound demonstrates concentration-dependent inhibition of platelet-activating factor release from stimulated human polymorphonuclear leukocytes, with an inhibitory concentration 50 value of approximately 85 micromolar [16].
The mechanism involves inhibition of phospholipase A2 activation, which represents the rate-limiting step in platelet-activating factor synthesis [16] [17]. Cloricromen interferes with phospholipase A2 activation mechanisms without affecting the activities of downstream enzymes such as acetyltransferase or phosphocholine transferase involved in platelet-activating factor synthesis. This selective inhibition suggests that the compound targets specific regulatory mechanisms controlling phospholipase A2 activation rather than the enzymes themselves.
Experimental studies demonstrate that cloricromen reduces both the release of preformed platelet-activating factor and the incorporation of acetate into newly synthesized platelet-activating factor [16]. The inhibition of platelet-activating factor synthesis contributes significantly to the antithrombotic and anti-ischemic properties of cloricromen, as platelet-activating factor represents a potent mediator of platelet aggregation, neutrophil activation, and inflammatory responses.
Table 4: Platelet-Activating Factor Synthesis Inhibition
| Parameter | Details | Research Evidence |
|---|---|---|
| Primary Target | Platelet-activating factor synthesis pathway | Direct synthesis inhibition studies |
| Synthesis Pathway | Remodeling pathway of biosynthesis | Focus on remodeling rather than de novo pathway |
| Enzyme Specificity | Phospholipase A2 activation inhibition | Phospholipase A2 activation as rate-limiting step |
| Production Effects | Dose-dependent reduction in release | High-performance liquid chromatography bioassay measurements |
| Phospholipase A2 Effects | Interference with activation mechanisms | Mechanistic studies on regulation |
| Cellular Release | Reduced release from stimulated cells | Stimulated polymorphonuclear leukocyte studies |
| Concentration Dependency | Inhibitory concentration 50 values in 85-105 micromolar range | Concentration-response relationship established |
| Inflammatory Impact | Decreased inflammatory cell activation | Reduced neutrophil and platelet activation |
Irritant